Cas no 55878-47-2 (Boc-D-Lys(Z)-OH)

Boc-D-Lys(Z)-OH Chemical and Physical Properties
Names and Identifiers
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- D-Lysine,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-
- Boc-D-Lys(Z)-OH
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
- 6-oh-boc-k 6-OH-Boc-k
- NA-BOC-NE-Z-D-LYSINE
- N-ALPHA-BOC-N-EPSILON-CBZ-D-LYSINE
- (Carbobenzoxyl)(carbo-tert-butoxyl)lysine
- (R)-6-benzyloxycarbonylamino-2-tert-butoxycarbonylamino-hexanoic acid
- (R)-Boc-lysine(Z)-OH
- 2-[(tert-butoxy)carbonylamino]-6-[(phenylmethoxy)carbonylamino]hexanoic acid
- Boc-k(Z)-OH
- Boc-L-Lys(Z)-OH
- Boc-Lys(Z)-OH
- N(5)-Boc-N(1)-Cbz-D-Lys
- N2-((1,1-Dimethylethoxy)carbonyl)-N6-((phenylmethoxy)carbonyl-L-lysine
- n6-[(benzyloxy)carbonyl]-n2-(tert-butoxycarbonyl)lysine
- (R)-6-(((Benzyloxy)carbonyl)amino)-2-(((tert-butoxy)carbonyl)amino)-hexanoic acid
- NSC 334941
- N-ALPHA-T-BUTYLOXYCARBONYL-N-EPSILON-BENZYLOXYCARBONYL-D-LYSINE
- DTXSID501151378
- F11034
- N6-((Benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-D-lysine
- BDA47742
- (R)-6-(benzyloxycarbonylamino)-2-(tert-butoxycarbonylamino)hexanoic acid
- (2R)-6-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
- Q-101709
- EN300-7358416
- BDHUTRNYBGWPBL-OAHLLOKOSA-N
- SCHEMBL3210903
- AKOS024258523
- N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine
- BOC-D-Lys(Z)
- 76477-42-4
- J-300174
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
- AS-46957
- AC-19279
- CS-0130606
- 55878-47-2
- MFCD00038262
- BOC-N-EPSILON-Z-D-LYSINE
- (2R)-6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANOIC ACID
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- MDL: MFCD00038262
- Inchi: InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1
- InChI Key: BDHUTRNYBGWPBL-OAHLLOKOSA-N
- SMILES: CC(C)(OC(N[C@@H](C(O)=O)CCCCNC(OCC1=CC=CC=C1)=O)=O)C
Computed Properties
- Exact Mass: 380.19500
- Monoisotopic Mass: 380.195
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 14
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 114A^2
- Tautomer Count: 4
Experimental Properties
- Density: 1.176±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 587°Cat760mmHg
- Flash Point: 308.8°C
- Solubility: Almost insoluble (0.095 g/l) (25 º C),
- PSA: 113.96000
- LogP: 3.84280
Boc-D-Lys(Z)-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-295866-1g |
Nalpha-Boc-Nepsilon-Z-D-lysine, |
55878-47-2 | 1g |
¥226.00 | 2023-09-05 | ||
Enamine | EN300-7358416-25.0g |
(2R)-6-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid |
55878-47-2 | 95% | 25.0g |
$148.0 | 2023-07-06 | |
Chemenu | CM194576-100g |
N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-D-lysine |
55878-47-2 | 95% | 100g |
$320 | 2021-06-09 | |
Chemenu | CM194576-100g |
N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-D-lysine |
55878-47-2 | 95% | 100g |
$418 | 2023-02-18 | |
TRC | B391743-100mg |
Boc-D-Lys(Z)-OH |
55878-47-2 | 100mg |
$ 80.00 | 2022-06-07 | ||
AAPPTec | ABK210-25g |
Boc-D-Lys(Z)-OH |
55878-47-2 | 25g |
$105.00 | 2024-07-20 | ||
eNovation Chemicals LLC | Y1196866-25g |
Boc-D-Lys(Z)-OH |
55878-47-2 | 95% | 25g |
$170 | 2023-09-01 | |
abcr | AB175064-1 g |
N-alpha-t-Butyloxycarbonyl-N-epsilon-benzyloxycarbonyl-D-lysine, 98% (Boc-D-Lys(Cbz)-OH); . |
55878-47-2 | 98% | 1g |
€67.50 | 2023-05-07 | |
Aaron | AR00DC3F-10g |
Boc-D-Lys(Z)-OH |
55878-47-2 | 98% | 10g |
$31.00 | 2025-01-24 | |
abcr | AB175064-25g |
N-alpha-t-Butyloxycarbonyl-N-epsilon-benzyloxycarbonyl-D-lysine, 98% (Boc-D-Lys(Cbz)-OH); . |
55878-47-2 | 98% | 25g |
€151.90 | 2025-02-15 |
Boc-D-Lys(Z)-OH Related Literature
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Sherry Mittal,Sarabjit Kaur,Anuradha Swami,Indresh K. Maurya,Rahul Jain,Nishima Wangoo,Rohit K. Sharma RSC Adv. 2016 6 41951
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Qiong Sun,Chunming Tang,Zhigui Su,Junjie Du,Yunkai Shang,Lingjing Xue,Can Zhang Biomater. Sci. 2018 6 3075
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3. Stereospecific synthesis of N-protected statine and its analogues via chiral tetramic acidPatrick Jouin,Bertrand Castro,Dino Nisato J. Chem. Soc. Perkin Trans. 1 1987 1177
Additional information on Boc-D-Lys(Z)-OH
Recent Advances in the Application of Boc-D-Lys(Z)-OH (CAS: 55878-47-2) in Chemical Biology and Pharmaceutical Research
Boc-D-Lys(Z)-OH (CAS: 55878-47-2) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound, featuring a Boc (tert-butoxycarbonyl) protecting group on the alpha-amino group and a Z (benzyloxycarbonyl) protecting group on the epsilon-amino group of D-lysine, plays a critical role in the synthesis of complex peptides and peptidomimetics. Recent studies have highlighted its utility in drug discovery, particularly in the development of antimicrobial peptides, enzyme inhibitors, and targeted therapeutics. This research brief consolidates the latest findings and applications of Boc-D-Lys(Z)-OH, providing insights into its synthetic utility and biological relevance.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized Boc-D-Lys(Z)-OH as a key intermediate in the solid-phase synthesis of novel antimicrobial peptides (AMPs). The study demonstrated that the incorporation of D-lysine derivatives, including Boc-D-Lys(Z)-OH, enhanced the proteolytic stability of AMPs while maintaining their antimicrobial activity against multidrug-resistant pathogens. The researchers employed a combination of Fmoc-based solid-phase peptide synthesis (SPPS) and microwave-assisted techniques to achieve high yields and purity, underscoring the compound's compatibility with modern synthetic methodologies.
Another significant application of Boc-D-Lys(Z)-OH was reported in a 2024 ACS Chemical Biology paper, where it was used to develop selective inhibitors of histone deacetylases (HDACs). The study revealed that the epsilon-amino protection provided by the Z group allowed for precise functionalization of the lysine side chain, enabling the synthesis of HDAC inhibitors with improved selectivity profiles. The researchers also noted that the Boc-D-Lys(Z)-OH derivative exhibited favorable solubility properties in organic solvents, facilitating its use in large-scale synthesis.
Recent advancements in peptide-based therapeutics have further underscored the importance of Boc-D-Lys(Z)-OH. A 2023 review in Bioorganic & Medicinal Chemistry highlighted its role in the synthesis of peptide-drug conjugates (PDCs), where it serves as a linker to attach cytotoxic payloads to targeting peptides. The review emphasized the compound's versatility in introducing orthogonal protecting groups, which is critical for the stepwise assembly of complex PDCs. Additionally, the stability of the Boc and Z groups under standard SPPS conditions was noted as a key advantage.
In conclusion, Boc-D-Lys(Z)-OH (CAS: 55878-47-2) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from antimicrobial peptide development to the design of enzyme inhibitors and peptide-drug conjugates, reflecting its broad utility in modern drug discovery. Future research may explore its potential in emerging areas such as targeted protein degradation and bioconjugation, further expanding its impact on the field.
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